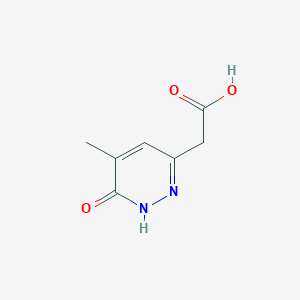

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Description

BenchChem offers high-quality 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-6-oxo-1H-pyridazin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-2-5(3-6(10)11)8-9-7(4)12/h2H,3H2,1H3,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUCOHOJTKZQRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The pyridazinone core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2] This document details two primary synthetic strategies, offering field-proven insights into the experimental choices and methodologies. The guide is intended for researchers and professionals in drug discovery and development, providing a robust framework for the synthesis and future exploration of this compound and its analogs.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] Pyridazinone derivatives have been reported to exhibit a wide array of biological activities, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, and anticancer effects. The structural features of the pyridazinone ring, including its ability to act as a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets.

The title compound, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, incorporates this privileged scaffold, with an acetic acid side chain at the 3-position. This functional group provides a handle for further chemical modifications, such as the formation of amides or esters, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will explore the key synthetic pathways to access this valuable building block, providing a foundation for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I), suggests two primary synthetic strategies, both of which converge on the formation of the core pyridazinone ring as a key step.

Scheme 1: Retrosynthetic Analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Caption: Key steps of the Arndt-Eistert reaction.

Critical Consideration: Safety of Diazomethane. Diazomethane is a highly toxic and explosive gas, requiring specialized equipment and handling procedures. For safer laboratory practice, trimethylsilyldiazomethane (TMSCHN₂) can be used as a substitute for diazomethane in the Arndt-Eistert synthesis. [3][4]The reaction with TMSCHN₂ proceeds via a similar mechanism and offers comparable yields without the significant hazards associated with diazomethane. [3]

Synthetic Route 2: The Malonic Ester Pathway

This alternative route avoids the use of diazomethane and relies on the well-established malonic ester synthesis.

Stage 1 & 2: Synthesis and Halogenation of the Pyridazinone Core

The initial steps are similar to Route 1, involving the synthesis of the pyridazinone ring. However, instead of isolating the carboxylic acid, the intermediate is halogenated at the 3-position. This can be achieved by treating the corresponding 3-hydroxypyridazinone (the tautomeric form of the 3-oxo-2,3-dihydropyridazinone) with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the 3-chloropyridazinone derivative (V).

Stage 3: Malonic Ester Synthesis

The 3-chloropyridazinone (V) is then subjected to a nucleophilic substitution reaction with the enolate of diethyl malonate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Stage 4: Hydrolysis and Decarboxylation

The resulting diethyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)malonate is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with a strong acid, such as hydrochloric acid, or a strong base, such as sodium hydroxide, followed by acidification. [2]The resulting malonic acid derivative readily undergoes decarboxylation upon heating to afford the final product, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I). [5]

Scheme 3: Malonic Ester Synthesis Pathway

Caption: Key steps of the malonic ester synthesis.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments described in the synthetic routes.

Protocol for Route 1: Arndt-Eistert Homologation

Step 1: Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II)

A detailed protocol for this step can be adapted from established literature procedures for similar pyridazinone syntheses.

Step 2: Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I) via Arndt-Eistert Homologation

Caution: This procedure involves the use of highly hazardous materials. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Acid Chloride Formation: To a solution of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II) (1.0 eq) in anhydrous dichloromethane (DCM) is added oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

Diazoketone Formation (using TMSCHN₂): The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Wolff Rearrangement: To the solution of the diazoketone is added a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). The mixture is then added to a solution of water in dioxane. The reaction is stirred at room temperature or gently heated until the reaction is complete as indicated by TLC.

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I).

Protocol for Route 2: Malonic Ester Synthesis

Step 1: Synthesis of 3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V)

This intermediate can be prepared from the corresponding 3-hydroxypyridazinone by treatment with a chlorinating agent like POCl₃.

Step 2: Synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I)

-

Malonic Ester Alkylation: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) is added diethyl malonate (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, and then a solution of 3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V) (1.0 eq) in ethanol is added. The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in a solution of sodium hydroxide in water and heated at reflux for several hours to effect hydrolysis of the esters. The solution is then cooled and acidified with concentrated hydrochloric acid. The mixture is then heated to induce decarboxylation.

-

Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization to yield 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I).

Data Summary

| Compound | Molecular Formula | Molecular Weight | Key Analytical Data (Expected) |

| 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (I) | C₇H₈N₂O₃ | 168.15 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the proposed structure. |

| 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (II) | C₆H₆N₂O₃ | 154.13 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the proposed structure. |

| 3-Chloro-5-methyl-1,6-dihydropyridazin-6-one (V) | C₅H₅ClN₂O | 144.56 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the proposed structure. |

Conclusion

This technical guide has outlined two viable and robust synthetic strategies for the preparation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. The choice between the Arndt-Eistert homologation and the malonic ester synthesis will depend on the available resources, safety considerations, and the desired scale of the synthesis. Both routes provide access to this valuable heterocyclic building block, which can serve as a starting point for the development of new chemical entities with potential therapeutic applications. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently undertake the synthesis of this and related pyridazinone derivatives.

References

[6]Arndt-eistert homologation | PPTX - Slideshare. [Link] [7]Arndt-Eistert Synthesis - Organic Chemistry Portal. [Link] [3]Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis - Organic Chemistry Portal. [Link] 304 Arndt Eistert Reaction PDF | PDF | Carbon Compounds | Organic Chemistry - Scribd. [Link] [8]Arndt–Eistert reaction - Grokipedia. [Link] [9]Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. [Link] [10]Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). - YouTube. [Link] [11]A novel approach to C1 homologation of carboxylic acids - HIMS - University of Amsterdam. [Link] [12]Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger | The Journal of Organic Chemistry - ACS Publications. [Link] [4]Arndt-Eister reaction - Chemistry LibreTexts. [Link] [13]Arndt–Eistert reaction - Wikipedia. [Link] [14]The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link] [15]How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. [Link] [16]Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC - NIH. [Link] 17 Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl] - ResearchGate. [Link] [18]Synthesis of Malonates from 3-Halopropynoates, Alcohols, and Water Using DABCO | Request PDF - ResearchGate. [Link] [1]Wolff rearrangement - Wikipedia. [Link] [2]15.9: Hydrolysis of Esters - Chemistry LibreTexts. [Link] 19 Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. [Link] [20]Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis - YouTube. [Link] Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC - PubMed Central. [Link] [21]mechanism of ester hydrolysis - YouTube. [Link] [22]Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives | Organic Letters - ACS Publications. [Link] [23]Decarboxylation of malonic esters - Chemistry Stack Exchange. [Link] [24]Malonates in Cyclocondensation Reactions - MDPI. [Link] [25]Theoretical Study of the Mechanism of the Wolff Rearrangement of Some Diazocarbonyl Compounds | Request PDF - ResearchGate. [Link] Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes - ResearchGate. [Link] [26]Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry. [Link] [5]Reactivity: Decarboxylation - csbsju - College of Saint Benedict. [Link] [27]Hydrolysis of esters - Mechanisms - YouTube. [Link] [28]ER5. Wolff Rearrangement - csbsju - College of Saint Benedict. [Link] [29]How to separate " pyrimidine-2-carboxylic acid" from acetic acid ? I tried the solvent extraction with ethyl acetate but not useful? | ResearchGate. [Link] [30]Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - Beilstein Journals. [Link] [31]Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl] - NIH. [Link] [32]Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids - Organic Chemistry Portal. [Link] [33]An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3- yl)acetate Derivatives - Bentham Science Publisher. [Link] [34]Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC - NIH. [Link] [35]Archive ouverte UNIGE The Vinylogous Wolff Rearrangement Catalyzed with RhII Complexes. [Link] [36]20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. [Link]

Sources

- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactivity: Decarboxylation [employees.csbsju.edu]

- 6. Arndt-eistert homologation | PPTX [slideshare.net]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. A novel approach to C1 homologation of carboxylic acids - HIMS - University of Amsterdam [hims.uva.nl]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

- 27. youtube.com [youtube.com]

- 28. electrophilic rearrangements [employees.csbsju.edu]

- 29. researchgate.net [researchgate.net]

- 30. BJOC - Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones [beilstein-journals.org]

- 31. Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 32. organic-chemistry.org [organic-chemistry.org]

- 33. eurekaselect.com [eurekaselect.com]

- 34. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 35. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 36. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid: A Predictive Analysis

Introduction

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridazinone core, a lipophilic methyl group, and an acidic acetic acid moiety, suggests a nuanced physicochemical profile that is critical for its behavior in biological systems. Understanding properties such as solubility, melting point, and acidity (pKa) is paramount for formulation development, pharmacokinetic profiling, and rational drug design. This technical guide offers a detailed examination of these anticipated properties and provides robust, field-proven methodologies for their empirical determination.

Chemical Structure and Basic Information

The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid | - |

| CAS Number | 1922898-82-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=NN(C1=O)CC(=O)O) | - |

The structure combines a hydrophilic pyridazinone ring, capable of hydrogen bonding, with a weakly lipophilic methyl group and an ionizable carboxylic acid group. This amphiphilic nature will govern its physical properties.

Predicted Physical Properties

The following sections detail the predicted physical properties of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, with comparative insights from its parent analog, 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity and the strength of its crystal lattice forces. For the target molecule, several structural features will influence its melting point:

-

Hydrogen Bonding: The presence of both a carboxylic acid proton donor and carbonyl and amide-like acceptors in the pyridazinone ring allows for strong intermolecular hydrogen bonding. This is expected to result in a relatively high melting point.

-

Molecular Symmetry and Packing: The introduction of the methyl group at the 5-position may disrupt the crystal packing symmetry compared to its unsubstituted analog, 2-(6-Oxo-1,6-dihydropyridazin-3-yl)acetic acid. This disruption could potentially lead to a slightly lower melting point. However, the added molecular weight and van der Waals interactions from the methyl group could counteract this effect.

Prediction: A crystalline solid with a relatively high melting point, likely in the range of 180-220 °C, is anticipated. This is a common range for small, functionalized heterocyclic compounds.

Solubility

Solubility is a critical parameter for drug absorption and formulation. The solubility of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is expected to be highly pH-dependent due to the carboxylic acid group.

-

Aqueous Solubility: At neutral and acidic pH (below its pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which will be significantly more soluble in water. The methyl group will slightly decrease aqueous solubility compared to the parent analog due to its lipophilic nature.

-

Organic Solvent Solubility: The molecule is expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, particularly with gentle heating. The presence of the non-polar methyl group may slightly enhance solubility in less polar organic solvents compared to its parent compound.

Prediction:

| Solvent System | Predicted Solubility | Rationale |

| Water (pH < pKa) | Low | The neutral form of the carboxylic acid has limited aqueous solubility. |

| Water (pH > pKa) | High | Formation of the highly soluble carboxylate salt. |

| Methanol/Ethanol | Moderate | Good balance of polar interactions with the pyridazinone and carboxylic acid groups. |

| DMSO | High | Aprotic, highly polar solvent capable of disrupting hydrogen bonding networks. |

| Dichloromethane | Low | Insufficient polarity to effectively solvate the polar functional groups. |

Acidity (pKa)

The pKa of the carboxylic acid group is a key determinant of the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Inductive Effect: The electron-withdrawing nature of the pyridazinone ring is expected to have a significant acid-strengthening effect on the adjacent acetic acid moiety. This will lower the pKa compared to a simple aliphatic carboxylic acid (e.g., acetic acid, pKa ~4.76)[2].

-

Influence of the Methyl Group: The methyl group is weakly electron-donating. Its presence on the pyridazinone ring is predicted to have a minor, acid-weakening effect (slightly increasing the pKa) compared to the unsubstituted analog.

Prediction: The pKa of the carboxylic acid is predicted to be in the range of 3.0 - 4.0. This would mean that at physiological pH (~7.4), the molecule will be almost entirely in its deprotonated, anionic form.

Experimental Protocols for Physical Property Determination

To empirically validate the predicted properties, the following established methodologies are recommended.

Melting Point Determination

This protocol describes the determination of the melting point using a capillary melting point apparatus, a standard and reliable method for organic compounds.[3]

Methodology:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any larger crystals.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.

-

Accurate Determination: Use a fresh sample and heat at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (OECD 105 Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals, specifically the flask method, which is suitable for substances with solubility greater than 10⁻² g/L.[4][5]

Methodology:

-

Preliminary Test: Add increasing amounts of the substance to a known volume of water at the test temperature in a flask. Shake to determine the approximate solubility and the time required to reach equilibrium.

-

Definitive Test: Prepare several flasks with a volume of water sufficient for analysis. Add an amount of the substance that is in excess of its estimated solubility to each flask.

-

Equilibration: Place the flasks in a constant temperature bath (e.g., 25 °C) and stir for a period determined in the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flasks to stand in the constant temperature bath to allow for the separation of undissolved material. Centrifugation may be required.

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear, supernatant aqueous phase. Analyze the concentration of the dissolved substance using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The solubility is calculated as the average concentration from the replicate flasks.

Sources

Uncharted Territory: The Enigma of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (CAS 1922898-82-5)

A comprehensive search of scientific literature, patent databases, and chemical supplier catalogs has revealed no specific data for the compound 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid under the designated CAS number 1922898-82-5. This indicates that the compound is likely not commercially available and has not been described in publicly accessible research or patent filings.

While an in-depth technical guide on a specific molecule necessitates a foundation of empirical data, the absence of information for this particular compound prevents the creation of a detailed whitepaper on its synthesis, properties, and biological activity. The pyridazinone core, however, is a well-established scaffold in medicinal chemistry, offering a glimpse into the potential areas of interest for a molecule like the one specified.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The dihydropyridazinone ring system is a recurring motif in a variety of biologically active compounds. Research into related structures has shown that this heterocyclic core can be instrumental in the development of agents targeting a range of therapeutic areas. For instance, certain pyridazinone derivatives have been investigated for their cardiovascular effects, while others have been explored as potent and selective agonists for the thyroid hormone receptor β (THR-β), which plays a crucial role in lipid metabolism.[1]

Conceptual Framework for Investigation

Should 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid become a subject of future research, a logical starting point for its investigation would involve a multi-faceted approach encompassing its chemical synthesis, physical characterization, and biological evaluation.

Hypothetical Synthesis Workflow

A plausible synthetic route to this molecule could involve the cyclization of a suitable dicarbonyl precursor with hydrazine, a common method for forming the pyridazinone ring.[2] The subsequent introduction of the acetic acid moiety would likely proceed through standard functional group transformations.

Caption: A conceptual workflow for the synthesis of the target compound.

Potential Biological Screening Cascade

Given the diverse biological activities associated with pyridazinone-containing molecules, a broad initial screening approach would be prudent. This could involve assessing the compound's activity in various assays, including but not limited to:

-

Antimicrobial and Antifungal Assays: To determine its potential as an anti-infective agent.[3][4]

-

Anticancer Cell Line Proliferation Assays: To evaluate its cytotoxic or cytostatic effects on various cancer cell lines.[5]

-

Enzyme Inhibition Assays: Targeting enzymes relevant to specific disease pathways.

-

Receptor Binding Assays: To identify potential interactions with G-protein coupled receptors or other cell surface receptors.

Caption: A generalized cascade for the biological evaluation of a novel compound.

Future Outlook

The journey of a molecule from a chemical structure on paper to a potential therapeutic agent is a long and arduous one. The lack of available data for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (CAS 1922898-82-5) highlights the vastness of unexplored chemical space. Should this compound be synthesized and characterized in the future, it will be essential to publish the findings to contribute to the collective body of scientific knowledge and enable further investigation by the broader research community. Until then, its properties and potential applications remain a matter of scientific speculation.

References

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

-

Noolvi, M. N., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5028. [Link]

-

Hrast, M., et al. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 28(14), 5413. [Link]

-

PubChem. (n.d.). 2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid. Retrieved from [Link]

-

Li, J., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6889. [Link]

-

Cragoe, E. J., Jr., et al. (1982). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 25(5), 567-79. [Link]

-

Dallavalle, S., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 38(12), 6757-6763. [Link]

-

Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Whiteside, G. T., et al. (2004). DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid), a novel, systemically available, and peripherally restricted Mu opioid agonist with antihyperalgesic activity: II. In vivo pharmacological characterization in the rat. Journal of Pharmacology and Experimental Therapeutics, 310(2), 793-9. [Link]

-

MOLBASE. (n.d.). acetic acid 2-benzo[1][2]dioxol-5-yl-1-(6-methyl-pyridin-2-yl)-2-oxo-ethyl ester. Retrieved from [Link]

-

Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

-

PubChem. (n.d.). PRD_002214. Retrieved from [Link]

-

Zharikov, A. A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 1-10. [Link]

-

Basava, V., et al. (2016). Design, Synthesis, and Biological Activities of Spirooxindoles Containing Acylhydrazone Fragment Derivatives Based on the Biosynthesis of Alkaloids Derived from Tryptophan. Journal of Agricultural and Food Chemistry, 64(36), 6847-54. [Link]

Sources

- 1. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process [mdpi.com]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid | C23H18F3N3O3 | CID 52920263 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Abstract: This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. Pyridazinone derivatives are a significant class of heterocyclic compounds, frequently investigated for their wide-ranging biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Accurate structural confirmation is a prerequisite for any further investigation, including structure-activity relationship (SAR) studies and drug development.[2] This document details the strategic application of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By synergistically interpreting the data from these orthogonal techniques, we can definitively confirm the molecular formula, identify key functional groups, and map the precise atomic connectivity of the target molecule.

Introduction and Rationale

The pyridazinone core is a privileged scaffold in medicinal chemistry.[2] The molecule of interest, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, combines this heterocyclic system with a carboxylic acid moiety, suggesting potential for diverse chemical interactions and biological functions. Structure elucidation is the foundational process in chemical research that determines the precise three-dimensional arrangement of atoms in a molecule.[3] An erroneous structural assignment can invalidate subsequent research and lead to significant wasted resources.

Therefore, a robust, self-validating analytical workflow is not merely procedural but essential for scientific integrity. This guide proposes a logical, evidence-based pathway, beginning with the confirmation of the elemental composition and culminating in the detailed mapping of the covalent framework through advanced NMR techniques.

Postulated Structure and Initial Analysis

The primary hypothesis is the structure of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, as shown below. The initial in-silico analysis provides the molecular formula and the exact mass, which will be the first parameters to be experimentally verified.

Postulated Structure with Atom Numbering:

-

Molecular Formula: C₇H₈N₂O₃

-

Molecular Weight (Nominal): 184 g/mol

-

Calculated Exact Mass: 184.0535 Da

Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

3.1 Expertise & Rationale

The first step in any structure elucidation is to confirm the molecular formula. While low-resolution mass spectrometry provides the nominal mass, HRMS offers mass measurements with high accuracy (typically to four or five decimal places).[4][5][6] This precision allows for the determination of a unique elemental composition, distinguishing it from other potential formulas that have the same nominal mass.[5][6] Electrospray ionization (ESI) is a "soft" ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

3.2 Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a double-focusing or Orbitrap instrument.[5]

-

Ionization Mode: Perform analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes to ensure detection.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, ensuring a resolution sufficient to achieve accuracy within 5 ppm.

3.3 Data Interpretation and Expected Results

The analysis will yield a high-resolution mass-to-charge ratio (m/z) for the molecular ion. This experimental value is then compared against the theoretical exact mass for the proposed formula, C₇H₈N₂O₃.

| Parameter | Expected Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Theoretical Exact Mass | 184.0535 Da |

| Expected [M+H]⁺ Ion | 185.0608 Da |

| Expected [M-H]⁻ Ion | 183.0465 Da |

A match between the observed m/z and the theoretical value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed elemental composition.[5]

Functional Group Identification via Infrared (IR) Spectroscopy

4.1 Expertise & Rationale

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations. The frequencies of these absorptions are characteristic of specific bond types. For our target molecule, we expect to see distinct signals for the carboxylic acid (O-H and C=O bonds) and the cyclic amide (C=O and N-H bonds) functionalities.

4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis to subtract atmospheric and instrument signals.

4.3 Data Interpretation and Expected Results

The IR spectrum will be analyzed for characteristic absorption bands that confirm the presence of the principal functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3200 (medium) | N-H stretch | Cyclic Amide (Pyridazinone) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1670 | C=O stretch | Cyclic Amide (Pyridazinone) |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid |

The presence of these characteristic peaks provides direct, corroborating evidence for the major structural features of the molecule.

NMR Spectroscopic Analysis: Mapping the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, quantity, and connectivity of atoms (primarily ¹H and ¹³C).[7] A combination of 1D and 2D NMR experiments is required for unambiguous assignment.[7][8][9][10]

5.1 Comprehensive NMR Workflow

The logical progression of NMR experiments is crucial for efficiently solving a structure. The workflow ensures that each experiment builds upon the information gathered from the previous one.

5.2 Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.[11][12] The acidic proton of the carboxylic acid and the N-H proton will be observable in DMSO-d₆.

-

Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.[13][14]

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.[13]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

5.3 Predicted NMR Data and Interpretation

Based on the postulated structure, we can predict the expected NMR signals. The interpretation relies on understanding how the electronic environment affects the chemical shift of each nucleus.

¹H NMR (Proton NMR):

-

Rationale: Provides the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

-

Expected Signals:

-

~12-13 ppm (1H, broad singlet): The acidic proton of the carboxylic acid (COOH).

-

~11-12 ppm (1H, broad singlet): The N-H proton of the pyridazinone ring.

-

~6.8 ppm (1H, singlet): The vinyl proton at C4 (H-4). Its chemical shift is influenced by the adjacent double bonds and nitrogen atoms.

-

~3.5 ppm (2H, singlet): The methylene protons of the acetic acid side chain (H-8). They are deshielded by the adjacent ring system and the carbonyl group.

-

~2.2 ppm (3H, singlet): The methyl protons at C5 (H-7).

-

¹³C NMR & DEPT-135:

-

Rationale: ¹³C NMR identifies the number of unique carbon environments. A DEPT-135 experiment distinguishes between CH/CH₃ carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons (including C=O) are absent in a DEPT-135 spectrum.

-

Expected Signals:

-

~171 ppm (Quaternary): Carboxylic acid carbonyl (C9).

-

~160 ppm (Quaternary): Amide carbonyl (C6).

-

~145 ppm (Quaternary): C3, attached to the side chain and nitrogen.

-

~140 ppm (Quaternary): C5, bearing the methyl group.

-

~130 ppm (CH): C4, the vinyl carbon.

-

~35 ppm (CH₂): Methylene carbon of the side chain (C8).

-

~20 ppm (CH₃): Methyl carbon (C7).

-

2D NMR: COSY (Correlation Spectroscopy):

-

Rationale: COSY identifies protons that are coupled to each other, typically through 2 or 3 bonds.[15] It reveals which protons are neighbors in the molecular structure.

-

Expected Correlations: For this specific molecule, no significant COSY cross-peaks are expected, as all proton groups are predicted to be singlets (isolated spin systems). This "lack of correlation" is itself a crucial piece of structural information.

2D NMR: HSQC (Heteronuclear Single Quantum Coherence):

-

Rationale: HSQC creates a 2D map showing correlations between protons and the carbons to which they are directly attached.[9] It is the definitive experiment for linking the proton and carbon skeletons.

-

Expected Correlations:

-

H-4 (~6.8 ppm) will show a cross-peak with C4 (~130 ppm).

-

H-8 (~3.5 ppm) will show a cross-peak with C8 (~35 ppm).

-

H-7 (~2.2 ppm) will show a cross-peak with C7 (~20 ppm).

-

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation):

-

Rationale: HMBC is arguably the most critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[9][15][16] This allows for the connection of isolated spin systems and the assignment of quaternary carbons.[9]

-

Expected Key Correlations:

-

Methyl Protons (H-7): Will correlate to C5, C4, and C6. This definitively places the methyl group at the C5 position of the ring.

-

Methylene Protons (H-8): Will correlate to C3, C4, and the carboxylic acid carbonyl C9. This confirms the attachment of the acetic acid side chain to C3 of the pyridazinone ring.

-

Vinyl Proton (H-4): Will correlate to C3, C5, and C6, confirming the core ring structure.

-

Synthesis of Evidence and Final Confirmation

The final step is to integrate all the spectroscopic data into a single, coherent structural proof.

-

HRMS confirmed the molecular formula as C₇H₈N₂O₃.

-

IR Spectroscopy identified the presence of carboxylic acid and cyclic amide functional groups.

-

¹H and ¹³C NMR provided the correct count of unique proton (5) and carbon (7) environments. The DEPT-135 experiment confirmed the presence of one CH, one CH₂, and one CH₃ group.

-

HSQC unambiguously linked each proton signal to its directly attached carbon.

-

HMBC provided the crucial long-range connectivity data. The correlations observed from the methyl (H-7) and methylene (H-8) protons definitively established the substitution pattern on the pyridazinone ring, locking all fragments into the final, confirmed structure.

The convergence of evidence from these orthogonal analytical techniques provides an exceptionally high degree of confidence in the assigned structure of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Final Confirmation Diagram:

Conclusion

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]

-

OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

Yilmaz, D., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Retrieved from [Link]

-

Pleil, J. D. (2018). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Alanazi, A. M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from [Link]

-

Szymański, P., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Organic Chemistry. Retrieved from [Link]

-

de la Torre, M. C., et al. (2004). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Retrieved from [Link]

- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

-

Nanalysis. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

Slideshare. (n.d.). Structure elucidation phyto .pptx. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure elucidation phyto .pptx [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. researchgate.net [researchgate.net]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. nmr-bio.com [nmr-bio.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Introduction: The Role of NMR in Structural Elucidation

In the realm of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. ¹H NMR spectroscopy stands as a cornerstone analytical technique, offering profound insights into the molecular framework by mapping the chemical environment of each proton.[1] The pyridazinone core is a privileged scaffold in medicinal chemistry, and understanding its spectral characteristics is crucial for the synthesis and characterization of novel therapeutic agents.[2] This guide will deconstruct the predicted ¹H NMR spectrum of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid, providing a robust framework for its identification.

Molecular Structure and Proton Environments

The first step in interpreting any NMR spectrum is to dissect the molecule's structure and identify all chemically distinct proton environments.

Sources

Mass Spectrometry Analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid: An In-depth Technical Guide

Introduction: Unveiling the Analytical Approach for a Novel Pyridazinone Derivative

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] The title compound, 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (CAS Number: 1922898-82-5), is a molecule of interest for researchers in drug discovery and development. Its unique chemical structure, featuring a substituted pyridazinone ring coupled to an acetic acid moiety, necessitates a robust and sensitive analytical methodology for its characterization and quantification in various matrices. This guide provides a comprehensive, in-depth technical overview of the mass spectrometry-based analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the analytical choices, offering field-proven insights to ensure the generation of high-quality, reproducible data.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 184.15 g/mol | Calculated |

| CAS Number | 1922898-82-5 |

The presence of a carboxylic acid group and nitrogen atoms in the heterocyclic ring suggests that the molecule is polar and will readily ionize under electrospray ionization (ESI) conditions.

Strategic Development of an LC-MS/MS Method

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of small molecules in complex matrices.[5]

Experimental Workflow: A Visual Overview

Caption: A schematic overview of the LC-MS/MS workflow for the analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

Sample Preparation: Ensuring a Clean Matrix

For analysis in biological matrices such as plasma or urine, a robust sample preparation protocol is crucial to remove interfering substances that can cause ion suppression or enhancement.[6]

Protocol: Protein Precipitation

-

To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecules, including the analyte of interest, in solution. The evaporation and reconstitution step helps to concentrate the analyte and ensure compatibility with the initial chromatographic conditions.

Liquid Chromatography: Achieving Optimal Separation

A reversed-phase C18 column is a suitable starting point for the separation of this polar compound.[5]

Table: Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small polar molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier promotes protonation of the analyte for positive ion ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute a wide range of compounds. This can be optimized for faster analysis. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A small injection volume helps to minimize peak broadening. |

Mass Spectrometry: Fine-Tuning for Sensitivity and Specificity

Electrospray ionization in positive ion mode is recommended due to the presence of basic nitrogen atoms in the pyridazinone ring, which are readily protonated.[7]

Table: Typical Starting MS Parameters (Triple Quadrupole)

| Parameter | Recommended Range | Rationale |

| Ionization Mode | ESI Positive | The nitrogen-containing heterocycle is readily protonated. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the formation of gas-phase ions. |

| Cone Voltage | 20 - 40 V | Can be optimized to maximize the precursor ion signal and minimize in-source fragmentation.[8] |

| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the desolvation of the ESI droplets. |

| Desolvation Temperature | 350 - 450 °C | Facilitates solvent evaporation. |

| Collision Gas | Argon | An inert gas used for collision-induced dissociation. |

| Collision Energy | 10 - 30 eV | Optimized for each fragmentation transition to achieve the most stable and intense product ions. |

Fragmentation Analysis: Deciphering the Molecular Breakdown

Understanding the fragmentation pattern of the analyte is key to developing a selective and sensitive multiple reaction monitoring (MRM) method.

Predicted Fragmentation Pathway

Based on the known fragmentation of carboxylic acids and nitrogen-containing heterocycles, the following pathway is proposed for the [M+H]⁺ ion of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid (m/z 185.06).

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid.

-

Loss of Water (H₂O): A common fragmentation for molecules with a carboxylic acid group, resulting in an ion at m/z 167.05.

-

Loss of the Carboxyl Group (COOH): Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the entire carboxyl group as a radical, resulting in an ion at m/z 140.07.

-

Loss of the Acetic Acid Moiety (CH₂COOH): Cleavage of the bond between the pyridazinone ring and the acetic acid side chain would result in an ion at m/z 126.05.

-

Ring Cleavage: Collision-induced dissociation can induce cleavage of the pyridazinone ring, leading to various product ions. A potential fragmentation is the loss of a neutral N₂H fragment.

Quantitative Analysis: Ensuring Accuracy and Precision

For quantitative analysis, the use of an internal standard is essential to correct for variations in sample preparation and instrument response.

Internal Standard Selection

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[2][7] As a SIL internal standard for 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is not readily commercially available, a structural analog can be used. A suitable analog should have similar chemical properties and chromatographic behavior to the analyte.[9] A potential candidate could be a pyridazinone derivative with a slightly different alkyl substituent.

Data Processing and Quantification

The quantitative analysis workflow involves several key steps:

-

Peak Integration: The chromatographic peaks for the analyte and internal standard are integrated to determine their respective areas.

-

Calibration Curve: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: The concentration of the analyte in unknown samples is calculated from the calibration curve using the measured peak area ratio.

This workflow can be performed using the software provided with the mass spectrometer.[10][11]

Method Validation: Demonstrating Reliability

A comprehensive method validation should be performed according to regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid. By following the principles and protocols outlined herein, researchers can develop and validate a robust, sensitive, and selective LC-MS/MS method for the accurate quantification of this novel compound. The key to success lies in a systematic approach to method development, a thorough understanding of the analyte's properties, and a commitment to rigorous method validation.

References

-

Galaxy Training Network. Metabolomics / Mass spectrometry: LC-MS data processing / Hands-on. [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[10][12][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

-

Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. ResearchGate. [Link]

-

AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

-

Acar, I. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]

-

Wang, R., et al. (2013). A Fragmentation Study of Six C-21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. ResearchGate. [Link]

-

Woltersdorf, O. W., et al. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 20(11), 1400-8. [Link]

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

-

Demeunynck, M., & De Clercq, P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

-

An, M., & Wu, J. (2014). Preprocessing and Analysis of LC-MS-Based Proteomic Data. PMC. [Link]

-

Plenis, A., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

-

Wang, Y., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. [Link]

-

SCIEX. LC-MS/MS Fundamentals. [Link]

-

University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]

-

Chan, E. C. Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

LCGC International. Tips for Optimizing Key Parameters in LC–MS. [Link]

-

Smith, K. A., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed. [Link]

-

ACS Publications. MALDI-MSI-LC-MS/MS Workflow for Single-Section Single Step Combined Proteomics and Quantitative Lipidomics. [Link]

-

Sanna, M., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 7. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hands-on: Mass spectrometry: LC-MS data processing / Mass spectrometry: LC-MS data processing / Metabolomics [training.galaxyproject.org]

- 11. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of pyridazinone acetic acid derivatives

An In-Depth Technical Guide to the Biological Activities of Pyridazinone Acetic Acid Derivatives

Executive Summary

The pyridazinone nucleus, a six-membered diazine ring with a carbonyl group, represents a versatile and highly privileged scaffold in medicinal chemistry.[1][2] When functionalized with an acetic acid moiety, typically at the N2 position, the resulting pyridazinone acetic acid derivatives exhibit a remarkable breadth of biological activities. This structural combination has proven to be a fertile ground for the development of novel therapeutic agents targeting a wide array of physiological and pathological processes. These compounds have demonstrated significant potential as cardiovascular, anti-inflammatory, analgesic, and anticancer agents.[3][4]

This technical guide offers an in-depth exploration of the core biological activities associated with pyridazinone acetic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere listing of activities to provide a detailed analysis of the underlying mechanisms of action, insights into structure-activity relationships (SAR), and comprehensive, field-proven experimental protocols for their evaluation. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as both a foundational resource and a practical handbook for advancing research in this promising class of compounds.

Chapter 1: The Pyridazinone Acetic Acid Scaffold: A Chemical and Synthetic Overview

Core Chemical Structure and Rationale for Design

The archetypal structure consists of a 3(2H)-pyridazinone ring, which provides a rigid, planar core with strategically positioned hydrogen bond donors and acceptors. The introduction of an acetic acid group at the N2 position adds a crucial acidic functional group. This appendage can significantly influence the molecule's pharmacokinetic properties, such as solubility and membrane permeability, and often serves as a key interacting element with biological targets, for instance, by forming salt bridges with basic amino acid residues in an enzyme's active site. The remainder of the pyridazinone ring, particularly the C6 position, allows for extensive substitution, enabling fine-tuning of potency, selectivity, and metabolic stability.[1][5]

General Synthetic Strategy

The synthesis of pyridazinone acetic acid derivatives is both modular and robust, allowing for the generation of diverse chemical libraries. A common and effective pathway begins with the construction of the core pyridazinone ring, followed by the introduction of the acetic acid side chain.

The workflow typically involves:

-

Formation of a γ-ketoacid: This is often achieved via a Friedel-Crafts acylation of an aromatic compound with an anhydride like succinic anhydride.[6]

-

Cyclocondensation: The resulting γ-ketoacid is then reacted with hydrazine hydrate to form the 6-substituted-4,5-dihydropyridazin-3(2H)-one ring.[6][7]

-

N-Alkylation: The N2 position of the pyridazinone ring is alkylated using a reagent like ethyl chloroacetate. This step introduces the protected acetic acid moiety.[5]

-

Hydrolysis: Finally, the ester is hydrolyzed under basic or acidic conditions to yield the target pyridazinone acetic acid derivative.

This multi-step process is highly adaptable, allowing for variation in the starting materials to explore different substitutions and their impact on biological activity.

Caption: General synthetic workflow for pyridazinone acetic acid derivatives.

Chapter 2: Cardiovascular Activities

Pyridazinone derivatives have been extensively investigated for their effects on the cardiovascular system, with many compounds exhibiting potent antihypertensive, vasodilatory, and cardiotonic properties.[4][8]

Antihypertensive and Vasodilatory Effects

A primary mechanism for the antihypertensive action of certain pyridazinone acetic acid derivatives is the inhibition of the Angiotensin-Converting Enzyme (ACE).[8] ACE plays a critical role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.[8] Some derivatives also exert their effects by acting as nitric oxide (NO) donors, which promotes vasodilation.[9]

Caption: Mechanism of ACE inhibition by pyridazinone derivatives in the RAAS pathway.

This protocol is designed to quantify the ACE inhibitory potential of test compounds using a commercially available kit. The choice of a fluorometric or colorimetric assay provides high sensitivity and throughput.

-

Principle: The assay measures the activity of ACE by detecting the product of a synthetic substrate. An inhibitor will reduce the rate of product formation, which can be quantified spectrophotometrically.

-

Materials:

-

Recombinant human ACE

-

Fluorogenic or chromogenic ACE substrate

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl₂)

-

Test compounds (dissolved in DMSO)

-

Lisinopril or Captopril (positive control)[8]

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control (Lisinopril) in assay buffer. The final DMSO concentration should be kept below 1%.

-

To each well of the 96-well plate, add 20 µL of the test compound dilution or control. Include wells for "no inhibitor" (buffer + DMSO) and "blank" (no enzyme).

-

Add 20 µL of the ACE enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the ACE substrate solution to all wells.

-

Immediately begin kinetic reading using a microplate reader at the appropriate excitation/emission or absorbance wavelength. Record measurements every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cardiotonic (Inotropic) Effects

Several pyridazinone derivatives, such as Pimobendan and Levosimendan, function as potent cardiotonic agents, enhancing the contractility of the heart muscle.[1] This activity is primarily achieved through two synergistic mechanisms:

-

Phosphodiesterase III (PDE-III) Inhibition: PDE-III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, these compounds increase intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately strengthening myocardial contraction.[1]

-

Calcium Sensitization: Some derivatives directly sensitize the contractile machinery (troponin C) to calcium. This means that for a given concentration of intracellular calcium, a stronger contraction is produced. This mechanism is considered more energy-efficient than increasing calcium levels, as it avoids calcium overload and potential arrhythmias.[1]

Caption: Dual mechanism of cardiotonic pyridazinone derivatives in a cardiomyocyte.

Chapter 3: Anti-inflammatory and Analgesic Activities

The acetic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Unsurprisingly, derivatives of [6-(pyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have shown potent anti-inflammatory and analgesic activities, with some compounds exhibiting efficacy comparable to standard drugs like indomethacin and aspirin.[1]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, while COX-2 is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a key goal in drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]

Caption: Inhibition of the COX pathway by pyridazinone acetic acid derivatives.

This is the gold-standard animal model for evaluating the acute anti-inflammatory activity of novel compounds. Its relevance stems from its well-characterized biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis.

-

Principle: Inflammation is induced by injecting carrageenan into the paw of a rat. The resulting edema (swelling) is measured over time. An effective anti-inflammatory agent will significantly reduce the extent of swelling compared to a vehicle-treated control group.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Materials:

-

Test compounds and positive control (e.g., Indomethacin).

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

-

1% (w/v) solution of λ-carrageenan in sterile saline.

-

Plebysmometer or digital calipers.

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at various doses).

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

-

Data Analysis: Calculate the volume of edema at each time point (Vₜ - V₀). Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_edema_control - V_edema_treated) / V_edema_control] * 100. Statistical significance is typically assessed using ANOVA followed by a post-hoc test.

-

Chapter 4: Anticancer Activities

More recently, the pyridazinone scaffold has been explored for its anticancer potential. Certain pyridazinone-based diarylurea derivatives have demonstrated significant growth inhibition against various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma.[11]

Mechanism of Action: VEGFR-2 Inhibition

A key target for these anticancer derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[11] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the kinase activity of VEGFR-2, these compounds block downstream signaling pathways, leading to an anti-angiogenic effect. This can also induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[11]

Caption: Inhibition of the VEGFR-2 signaling pathway by anticancer pyridazinone derivatives.

The MTT assay is a fundamental, colorimetric-based method for assessing the cytotoxic or growth-inhibitory effects of a compound on cultured cancer cells. It is chosen for its reliability, simplicity, and suitability for high-throughput screening.

-